molecular formula C19H17NO5S B2389313 Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate CAS No. 2034260-74-5

Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2389313
CAS No.: 2034260-74-5
M. Wt: 371.41
InChI Key: AVYHHKAXMAUOTL-UHFFFAOYSA-N
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Description

Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is a complex organic compound featuring a benzoate ester linked to a furan and thiophene moiety through a hydroxyethyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-aminobenzoic acid methyl ester with 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the ester and carbamoyl groups.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and thiophene rings may participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)benzoate
  • Methyl 4-((2-(thiophen-3-yl)-2-hydroxyethyl)carbamoyl)benzoate
  • Methyl 4-((2-(furan-2-yl)-2-hydroxyethyl)carbamoyl)thiophene

Uniqueness

Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is unique due to the presence of both furan and thiophene rings in its structure, which imparts distinct electronic and steric properties. This dual-ring system can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-24-18(22)14-6-4-13(5-7-14)17(21)20-12-19(23,15-8-10-26-11-15)16-3-2-9-25-16/h2-11,23H,12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYHHKAXMAUOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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